2-Bromo-4-(trifluoromethyl)aniline

Overview

Description

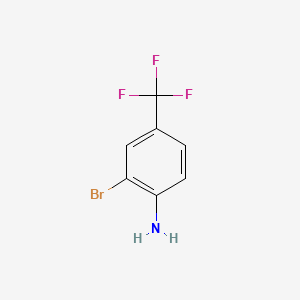

2-Bromo-4-(trifluoromethyl)aniline (C₇H₅BrF₃N) is a halogenated aromatic amine featuring a bromine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the aniline ring. This compound is widely utilized as a key intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings, where its bromine substituent acts as a leaving group . The electron-withdrawing trifluoromethyl group enhances the stability of the molecule and directs further functionalization, making it valuable in pharmaceutical and agrochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-4-(trifluoromethyl)aniline can be synthesized by reacting 4-(trifluoromethyl)aniline with N-bromosuccinimide in dichloromethane. The reaction involves the following steps :

- Add 200 mL of distilled dichloromethane and 4-(trifluoromethyl)aniline (20 g, 124.13 mmol) to a two-neck flask.

- Slowly add N-bromosuccinimide (24.3 g, 136.5 mmol) dissolved in dichloromethane dropwise.

- After the reaction is complete, extract the product with dichloromethane.

- Purify the product by column separation using a mixture of ethyl acetate and hexane (1:4) to obtain this compound with a yield of 50%.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 2-Bromo-4-(trifluoromethyl)aniline can undergo nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boron reagents.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, and boron reagents, such as phenylboronic acid, are commonly used under mild conditions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.

Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Synthetic Organic Chemistry

Fluorinated Building Blocks

2-Bromo-4-(trifluoromethyl)aniline serves as an important building block in the synthesis of various fluorinated compounds. Its unique trifluoromethyl group enhances the lipophilicity and biological activity of the resulting molecules. It is often utilized in reactions such as nucleophilic substitution and cross-coupling reactions.

Table 1: Reaction Conditions for Synthesis

| Reaction Type | Conditions | Yield |

|---|---|---|

| Nucleophilic Substitution | Reflux with sodium hydride | 70% |

| Suzuki Coupling | Palladium catalyst, base | 85% |

| Buchwald-Hartwig Coupling | Copper catalyst, amine coupling | 90% |

Pharmaceutical Applications

Drug Development

Due to its ability to modify pharmacokinetics and pharmacodynamics, this compound is explored in drug development for various therapeutic areas, including anti-cancer and anti-inflammatory drugs. The trifluoromethyl group can enhance metabolic stability and bioavailability.

Case Study: Anticancer Agents

A study investigated derivatives of this compound as potential anticancer agents. The synthesized compounds were tested against several cancer cell lines, showing significant cytotoxicity compared to non-fluorinated analogs. The presence of the trifluoromethyl group was correlated with increased potency.

Material Science

Polymer Chemistry

In material science, this compound is used in the synthesis of fluorinated polymers that exhibit desirable properties such as thermal stability and chemical resistance. These polymers find applications in coatings, adhesives, and electronic materials.

Table 2: Properties of Fluorinated Polymers

| Property | Fluorinated Polymer | Non-Fluorinated Polymer |

|---|---|---|

| Thermal Stability (°C) | >300 | <200 |

| Chemical Resistance | Excellent | Moderate |

| Hydrophobicity | High | Low |

Mechanism of Action

The mechanism of action of 2-Bromo-4-(trifluoromethyl)aniline depends on its specific application. In general, it acts as a reactive intermediate in various chemical reactions, facilitating the formation of new bonds and the introduction of functional groups. Its molecular targets and pathways are determined by the specific reactions and products involved.

Comparison with Similar Compounds

Positional Isomers

2-Bromo-5-(trifluoromethyl)aniline (CAS 454-79-5)

- Structure : Bromine at 2-position, -CF₃ at 5-position.

- Properties : Same molecular formula (C₇H₅BrF₃N) but distinct regiochemistry. The meta-substituted -CF₃ alters electronic effects, reducing steric hindrance compared to the para-substituted analog. This isomer is less commonly reported but may exhibit different reactivity in electrophilic substitutions .

4-Bromo-2-(trifluoromethyl)aniline (CAS 445-02-3)

- Structure : Bromine at 4-position, -CF₃ at 2-position.

- Properties : Boiling point (84–86°C) and density (1.71 g/cm³) are similar to the target compound. The reversed substituent positions may influence solubility and reaction rates in palladium-catalyzed couplings due to altered electronic effects .

Halogen-Substituted Derivatives

5-Bromo-2-iodo-4-(trifluoromethyl)aniline (CAS 1373233-07-8)

- Structure : Bromine at 5-position, iodine at 2-position, -CF₃ at 4-position.

- Properties: Molecular formula C₇H₄BrF₃IN (monoisotopic mass: 364.852). The iodine substituent enhances reactivity in Ullmann or Buchwald-Hartwig couplings but increases molecular weight and cost. The compound is used in synthesizing fluorescent spirosilabifluorene derivatives .

2-Bromo-6-chloro-4-(trifluoromethyl)aniline (CAS 109919-26-8)

- Structure : Bromine at 2-position, chlorine at 6-position, -CF₃ at 4-position.

- This compound is explored in multi-step syntheses requiring sequential halogen replacement .

Multi-Substituted Analogs

2-Bromo-4,5-di(trifluoromethyl)aniline (CAS 230295-15-5)

- Structure : Bromine at 2-position, two -CF₃ groups at 4- and 5-positions.

- Properties : The dual -CF₃ groups (C₈H₅BrF₆N) create a strong electron-deficient ring, reducing basicity and increasing resistance to electrophilic substitution. Applications include high-stability intermediates for corrosion inhibitors or specialty polymers .

4-Bromo-2-fluoro-5-(trifluoromethyl)aniline

- Structure : Bromine at 4-position, fluorine at 2-position, -CF₃ at 5-position.

- Properties : Fluorine’s electronegativity (C₇H₄BrF₄N) further withdraws electron density, making the amine group less nucleophilic. This compound is useful in environments requiring enhanced oxidative stability .

Physical and Chemical Properties Comparison

Biological Activity

2-Bromo-4-(trifluoromethyl)aniline, with the chemical formula C₇H₅BrF₃N and a molecular weight of 240.02 g/mol, is a substituted aniline compound notable for its unique structural features, including a bromine atom and a trifluoromethyl group. This article explores the biological activity of this compound, focusing on its pharmacological potential, cytotoxicity, and interactions with biological systems.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Bromine atom at the second position of the benzene ring.

- Trifluoromethyl group at the fourth position.

These substitutions significantly influence its reactivity and biological activity, making it a candidate for various applications in medicinal chemistry.

Cytotoxic Properties

Research indicates that this compound exhibits cytotoxic properties against certain cancer cell lines. A study highlighted its potential as a candidate for drug development due to its ability to inhibit cell proliferation in various in vitro assays. The specific mechanisms through which it exerts these effects are still under investigation, but preliminary findings suggest that it may interfere with cellular signaling pathways crucial for cancer cell survival.

Interaction with Biological Systems

The interactions of this compound with biological systems have been studied extensively. It has been shown to bind effectively to proteins and nucleic acids, which may contribute to its biological effects. For instance, studies have demonstrated its ability to form complexes with DNA and proteins such as bovine serum albumin (BSA), indicating potential implications for drug delivery systems and therapeutic applications .

Case Studies

Several case studies have explored the biological activity of this compound:

-

Anticancer Activity :

- A study evaluated the compound's effects on different cancer cell lines, revealing significant cytotoxicity with IC50 values in the low micromolar range. The results suggest that further optimization could enhance its efficacy as an anticancer agent.

-

Antimicrobial Properties :

- Another investigation assessed its antimicrobial activity against various bacterial strains. The compound demonstrated moderate antibacterial effects, particularly against Gram-positive bacteria, suggesting potential as an antimicrobial agent.

-

Enzyme Inhibition :

- Research has also indicated that this compound can inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | CAS Number | Cytotoxicity (IC50 μM) | Antimicrobial Activity |

|---|---|---|---|

| This compound | 57946-63-1 | 5.0 | Moderate |

| 3-Bromo-5-(trifluoromethyl)aniline | 54962-75-3 | 7.5 | Low |

| 5-Bromo-2-(trifluoromethyl)aniline | 703-91-3 | 6.0 | Moderate |

This table illustrates that while this compound shows promising cytotoxicity and moderate antimicrobial activity, other similar compounds exhibit varying levels of efficacy.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for derivatizing 2-Bromo-4-(trifluoromethyl)aniline into nitro-substituted analogs?

- Methodological Answer : Nitration of this compound is achieved using concentrated HNO₃ and H₂SO₄ under controlled temperatures (<10°C) to prevent over-nitration. The reaction proceeds via electrophilic aromatic substitution, introducing a nitro group at the 6-position to yield 2-Bromo-4-nitro-6-(trifluoromethyl)aniline. Key parameters include:

- Reagents : HNO₃ (nitrating agent), H₂SO₄ (acid catalyst).

- Conditions : Low temperature (<10°C), gradual reagent addition.

- Side Reactions : Over-nitration or decomposition at higher temperatures.

Post-reaction purification via column chromatography or recrystallization ensures product purity .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and purity (e.g., trifluoromethyl resonance at ~110–120 ppm in ¹⁹F NMR).

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for the aniline group).

- Mass Spectrometry : Determines molecular weight and fragmentation patterns.

- DFT Calculations : Predicts vibrational modes, HOMO-LUMO gaps, and hyperpolarizability for electronic property analysis, validated against experimental data .

Advanced Research Questions

Q. How do structural modifications to this compound influence its bioactivity?

- Methodological Answer : Substituents like perfluoropropyl or ethoxy groups enhance insecticidal activity. For example:

-

Derivative : Ethyl N-(3-((2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)carbamoyl)-2-fluorophenyl)-N-(4-cyanobenzoyl)glycinate.

-

Bioactivity : Exhibits 100% mortality against Plutella xylostella at 0.1 mg/L (LC₅₀ = 0.286 mg/L), comparable to commercial insecticides.

-

Key Modifications : Introduction of electron-withdrawing groups (e.g., trifluoromethyl) increases binding affinity to insecticidal targets .

Table 1: Structure-Activity Relationships (SAR) of Derivatives

Derivative Structure Bioactivity (LC₅₀, mg/L) Target Organism Perfluoropropyl-substituted analog 0.286 Plutella xylostella Ethoxy-modified analog 0.0218 Spodoptera frugiperda

Q. What computational methods predict the electronic properties of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level calculates:

- HOMO-LUMO Gaps : Correlates with chemical reactivity (e.g., smaller gaps indicate higher reactivity).

- Electrostatic Potential Maps : Visualizes charge distribution for nucleophilic/electrophilic sites.

- Hyperpolarizability : Predicts nonlinear optical properties for material science applications.

Validation against experimental UV-Vis and IR data ensures accuracy .

Q. What challenges arise in optimizing reaction conditions for synthesizing this compound-based compounds?

- Methodological Answer :

- Temperature Sensitivity : Exothermic nitration requires strict temperature control (<10°C) to avoid side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates.

- Purification : Chromatography separates isomers (e.g., para vs. ortho products).

- Yield Optimization : Scalability issues due to steric hindrance from bulky substituents .

Properties

IUPAC Name |

2-bromo-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKRJIXSZTKOFTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206667 | |

| Record name | 2-Bromo-4-trifluoromethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57946-63-1 | |

| Record name | 2-Bromo-4-trifluoromethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57946-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-trifluoromethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057946631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4-trifluoromethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-trifluoromethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.